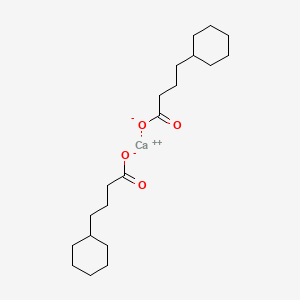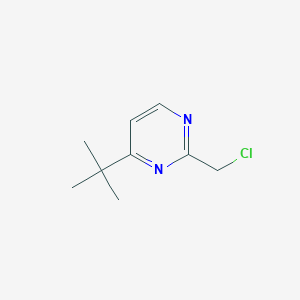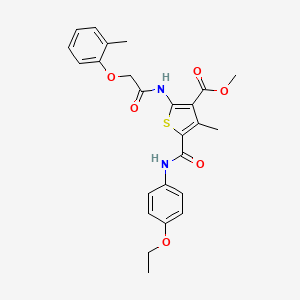![molecular formula C32H55NO25 B12062392 beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- CAS No. 24667-51-4](/img/structure/B12062392.png)
beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- is a complex carbohydrate derivative It is composed of multiple sugar units linked together through glycosidic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Initially, the hydroxyl groups of the sugar units are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation Reactions: The protected sugar units are then linked together through glycosylation reactions. Common glycosyl donors and acceptors are used, and the reactions are typically catalyzed by acids or enzymes.
Deprotection: After the glycosidic bonds are formed, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Enzymatic Synthesis: Utilizing enzymes like glycosyltransferases to catalyze the formation of glycosidic bonds in a more controlled and efficient manner.
Fermentation Processes: Employing microbial fermentation to produce the compound, where genetically engineered microorganisms synthesize the desired carbohydrate structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various substituents can be introduced into the sugar units through substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as periodate or bromine water.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reagents: Including halogens or nucleophiles under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uronic acids, while reduction can produce alditols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of carbohydrate reactions and the development of new synthetic methods.
Biology
In biological research, the compound is studied for its role in cell signaling and recognition processes. It is also used in the development of glycomimetics, which are carbohydrate-based drugs that mimic natural sugars.
Medicine
Medically, this compound has potential applications in drug delivery systems. Its complex structure allows for the attachment of therapeutic agents, enhancing their stability and targeting specific tissues or cells.
Industry
Industrially, the compound is used in the production of bio-based materials and as a precursor for synthesizing other complex carbohydrates with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and specific sugar units play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranose: A simpler carbohydrate unit that forms the backbone of the compound.
Alpha-L-Galactopyranosyl: Another sugar unit that is part of the compound’s structure.
2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl: A modified sugar unit with an acetylamino group.
Uniqueness
The uniqueness of beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- lies in its complex structure, which combines multiple sugar units with specific modifications
Properties
CAS No. |
24667-51-4 |
|---|---|
Molecular Formula |
C32H55NO25 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1 |
InChI Key |
DUKURNFHYQXCJG-SFFAKPFPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


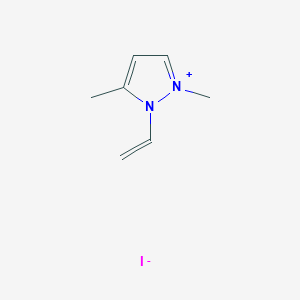
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
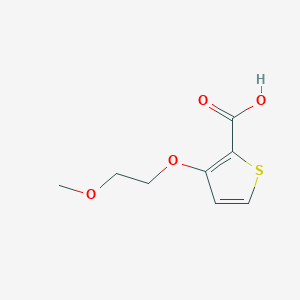
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
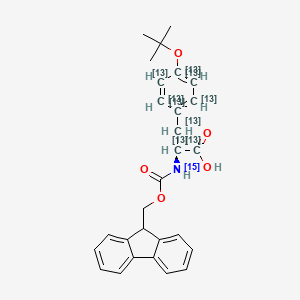
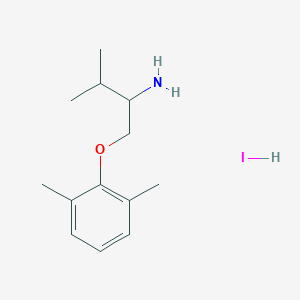

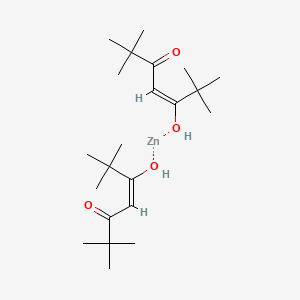
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
